molecular formula C9H10OS B3273699 1-(Thiophen-2-yl)pent-4-en-1-one CAS No. 59304-44-8

1-(Thiophen-2-yl)pent-4-en-1-one

Cat. No.: B3273699
CAS No.: 59304-44-8
M. Wt: 166.24 g/mol
InChI Key: UMQJUMQJBPQOLL-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)pent-4-en-1-one is an organic compound with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a pent-4-en-1-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Thiophen-2-yl)pent-4-en-1-one can be synthesized through various methods. One common approach involves the microwave-assisted coupling-isomerization reaction. This method uses microwave irradiation to facilitate the coupling of thiophene with a pent-4-en-1-one precursor . The reaction conditions typically involve the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 1-(Thiophen-2-yl)pent-4-en-1-ol.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(Thiophen-2-yl)pent-4-en-1-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)pent-4-en-1-one involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Thiophen-2-yl)butane-1,3-dione
  • 1-(5-Methylthiophen-2-yl)butan-1-one
  • 3-Methyl-1-thiophen-2-yl-butan-1-one

Uniqueness

1-(Thiophen-2-yl)pent-4-en-1-one is unique due to its specific combination of a thiophene ring and a pent-4-en-1-one chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

1-thiophen-2-ylpent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-2-3-5-8(10)9-6-4-7-11-9/h2,4,6-7H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQJUMQJBPQOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308423
Record name 1-(2-Thienyl)-4-penten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59304-44-8
Record name 1-(2-Thienyl)-4-penten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59304-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Thienyl)-4-penten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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